molecular formula C26H30N4O7S2 B2433698 Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-38-8

Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2433698
CAS No.: 392293-38-8
M. Wt: 574.67
InChI Key: LOUNUYNNOOEGJR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound with a complex chemical structure. It features a benzoate ester linked to a thiadiazole ring, with multiple ethoxy groups that significantly influence its chemical properties and biological activities. This compound's elaborate molecular framework suggests its potential as a versatile agent in scientific research, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3,4,5-triethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O7S2/c1-5-34-19-13-17(14-20(35-6-2)22(19)36-7-3)23(32)28-25-29-30-26(39-25)38-15-21(31)27-18-11-9-16(10-12-18)24(33)37-8-4/h9-14H,5-8,15H2,1-4H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUNUYNNOOEGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves multiple steps:

  • Formation of 3,4,5-triethoxybenzoic acid: : Ethylation of gallic acid under acidic conditions.

  • Amidation: : Reaction of 3,4,5-triethoxybenzoic acid with 1,3,4-thiadiazole-2-thiol in the presence of a coupling agent like EDC or DCC, leading to the formation of the amido-thiadiazole intermediate.

  • Thioester Formation: : Reaction of the intermediate with ethyl chloroacetate under basic conditions to yield the final compound.

Industrial Production Methods: For industrial-scale production, the process might involve the use of continuous flow reactors to ensure higher efficiency and yield. Solvents like DMF or DMSO can be used to enhance the solubility and reactivity of intermediates. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Types of Reactions:

  • Oxidation: : The ethoxy groups can undergo oxidation to form hydroxyl derivatives.

  • Reduction: : Reduction of the ester and amide groups to alcohols and amines, respectively.

  • Substitution: : Nucleophilic substitution reactions at the thiadiazole ring or the benzoate ester.

Common Reagents and Conditions:

  • Oxidation: : KMnO4 or CrO3 in acidic medium.

  • Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.

  • Substitution: : Nucleophiles such as halides or amines under basic conditions.

Major Products:

  • Oxidation: : Hydroxy derivatives of the ethoxy groups.

  • Reduction: : Corresponding alcohols and amines from esters and amides.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • As a precursor in synthesizing other complex organic molecules.

  • Utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology:

  • Potential as an antimicrobial or anticancer agent due to the presence of thiadiazole, a known bioactive moiety.

  • Can be used in probing biological pathways and enzyme interactions.

Medicine:

  • Investigated for its therapeutic potential in treating various diseases.

  • Possibility of serving as a lead compound for drug development.

Industry:

  • Application in the development of new materials with specific properties, such as polymers or coatings.

  • Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The compound likely exerts its effects through multiple mechanisms, depending on the context of its application:

  • Molecular Targets: : It may interact with specific enzymes or proteins, inhibiting their function or altering their activity.

  • Pathways Involved: : The thiadiazole ring can participate in redox reactions, influencing cellular oxidative stress levels. The ethoxy groups may enhance lipophilicity, facilitating membrane penetration and intracellular activity.

Comparison with Similar Compounds

Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups. Similar compounds include:

  • 3,4,5-triethoxybenzoic acid: : Lacks the thiadiazole ring and thioester linkage.

  • 1,3,4-thiadiazole-2-thiol: : A simpler thiadiazole compound without the amide and ester functionalities.

Remember, this article is a starting point. The complexity and potential of this compound are vast, and further exploration in the lab could unveil even more exciting facets of this intriguing molecule!

Biological Activity

Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a thiadiazole moiety linked to an ethyl benzoate. The synthesis typically involves multi-step organic reactions, beginning with the formation of the thiadiazole derivative followed by acylation to introduce the ethyl benzoate functionality.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown moderate to excellent antibacterial and antifungal activities against various pathogens. In particular:

  • Antibacterial Activity : Studies have reported that certain derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 1,3,4-thiadiazole have been tested against E. coli and S. aureus with varying degrees of success .
  • Antifungal Activity : Similarly, antifungal tests have shown promising results against common fungal strains .

Anticancer Activity

The anticancer potential of this compound is noteworthy. Research has indicated that analogs of thiadiazole derivatives exhibit significant cytotoxic effects on various cancer cell lines:

  • Cell Line Studies : In vitro studies have demonstrated that certain derivatives can inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231) with IC50 values comparable to established chemotherapeutics like cisplatin .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in malignant cells through modulation of specific signaling pathways .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

StudyFindings
Study 1 Evaluated a series of thiadiazole compounds for antibacterial activity; found several with MIC values below standard antibiotics .
Study 2 Investigated anticancer properties; compounds showed inhibition rates exceeding 70% in certain cancer cell lines .
Study 3 Assessed antifungal efficacy against Candida species; some derivatives exhibited potent antifungal activity .

Q & A

Q. How can bioavailability challenges (e.g., low solubility) be addressed preclinically?

  • Answer :
  • Salt formation : Prepare hydrochloride or sodium salts to enhance water solubility .
  • Liposomal encapsulation : Increase circulation time and tumor targeting .
  • Prodrugs : Replace ethyl ester with PEGylated esters for sustained release .

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